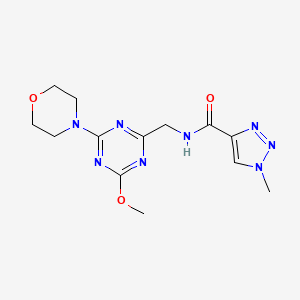

N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

Description

This compound features a 1,3,5-triazine core substituted at the 4-position with a methoxy group and at the 6-position with a morpholino moiety. A methylene bridge connects the triazine to a 1-methyl-1H-1,2,3-triazole-4-carboxamide group. The morpholino substituent enhances solubility due to its polar oxygen atoms, while the methoxy group contributes electron-donating effects, stabilizing the triazine ring.

Properties

IUPAC Name |

N-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]-1-methyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N8O3/c1-20-8-9(18-19-20)11(22)14-7-10-15-12(17-13(16-10)23-2)21-3-5-24-6-4-21/h8H,3-7H2,1-2H3,(H,14,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBHHLAJAYCWBNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(=O)NCC2=NC(=NC(=N2)OC)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups within the compound.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted triazole and triazine derivatives.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a triazole structure integrated with a morpholino-substituted triazine moiety. The synthesis typically involves several steps:

- Formation of the Triazine Core : The initial step usually involves the reaction of cyanuric chloride with morpholine to introduce the morpholino group into the triazine ring.

- Introduction of the Methoxy Group : This is achieved through nucleophilic substitution reactions with methoxy-containing reagents.

- Attachment of the Triazole Moiety : The final step involves coupling reactions to form the complete structure.

The molecular formula is with a molecular weight of approximately 284.30 g/mol.

Research indicates that derivatives of triazines, including N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide, exhibit promising biological properties:

Antitumor Activity

The compound has shown potential antitumor effects by interfering with DNA synthesis and repair mechanisms in rapidly dividing cells. Studies have reported that similar triazine derivatives can inhibit cell proliferation and induce apoptosis in various cancer cell lines .

Drug Development

Given its structural complexity and biological activity, this compound is a candidate for further development as an anticancer agent. Its ability to modify biological processes makes it suitable for designing new therapeutic agents targeting various diseases.

In Silico Studies

Computational studies have evaluated the compound's pharmacokinetics and drug-likeness using ADME (Absorption, Distribution, Metabolism, and Excretion) analysis. These studies help predict how the compound behaves in biological systems and its potential efficacy as a drug .

Case Study 1: Anticancer Evaluation

A study investigated the anticancer properties of similar triazine derivatives against colon cancer cell lines. Results demonstrated significant cytotoxicity and apoptosis induction compared to control groups.

Case Study 2: Molecular Docking Analysis

Molecular docking simulations indicated that N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-1-methyl-1H-1,2,3-triazole binds effectively to target proteins involved in cancer progression, suggesting its potential as a lead compound for drug development .

Mechanism of Action

The mechanism of action of N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular interactions are still under investigation, but the compound’s unique structure suggests it may modulate multiple pathways simultaneously.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound is compared to structurally related 1,3,5-triazine derivatives from the evidence:

Key Observations

Substituent Effects: The target’s triazole-carboxamide group distinguishes it from analogs with aryl amines (e.g., ) or chlorides (e.g., ). Methoxy vs. Chlorine: The methoxy group in the target compound (electron-donating) contrasts with the chloro group in (electron-withdrawing), which impacts reactivity and stability. Chloro-substituted triazines are often intermediates for further substitutions, whereas methoxy groups are typically terminal .

Synthetic Efficiency: The bis-morpholino derivatives achieved higher yields (50–92%) using coupling agents like HBTU, suggesting that similar methods could optimize the target’s synthesis. The morpholino group is consistently introduced via nucleophilic substitution (e.g., Na₂CO₃-mediated reactions in ), a method likely applicable to the target compound.

Physical Properties: Melting points vary significantly: the p-tolyl derivative decomposes at 129–131°C, while the chloro-morpholino compound melts near 98–99°C. The target’s triazole-carboxamide may increase melting point due to stronger intermolecular forces.

Spectroscopic Characterization :

- IR and NMR data from (e.g., N–H stretches at 3239 cm⁻¹, methoxy signals at δ 3.25) provide a benchmark for analyzing the target’s spectral features. The triazole-carboxamide would likely show carbonyl stretches (~1650–1700 cm⁻¹) and distinct proton environments in NMR.

Research Implications and Limitations

- Gaps in Data : Direct experimental data (e.g., yield, melting point) for the target compound are unavailable in the provided evidence. Predictions are based on structural analogs.

Biological Activity

N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural design that combines a triazole moiety with a morpholino group and a triazine derivative, which are known for various pharmacological effects. This article explores the biological activity of this compound through synthesis methods, mechanisms of action, and relevant case studies.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Formation of the Triazole Ring : Utilizing appropriate precursors and catalysts to ensure high yield.

- Introduction of the Morpholino Group : This step often requires specific reaction conditions to maintain the integrity of the morpholine structure.

- Final Coupling Reactions : To attach the triazine moiety to the triazole framework.

Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Research indicates that compounds similar to this compound exhibit significant antitumor properties through various mechanisms:

Key Mechanisms:

- Inhibition of DNA Synthesis : The compound may disrupt DNA replication in rapidly dividing cells.

- Induction of Apoptosis : It can trigger programmed cell death pathways in cancer cells.

Studies have shown that derivatives of triazines can inhibit topoisomerases and other enzymes critical for DNA function, leading to reduced cell proliferation.

Antitumor Activity

A systematic review on triazine derivatives highlighted their potential in oncology. For instance:

- In Vitro Studies : Compounds similar to our target showed IC50 values indicating potent cytotoxicity against various cancer cell lines such as HepG2 and MCF7.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | HepG2 | 20.53 | Topoisomerase inhibition |

| Compound B | MCF7 | 129.0 | Apoptosis induction |

Apoptosis Induction

Another study demonstrated that derivatives of triazines induced apoptosis in non-small cell lung cancer (NSCLC) cells through the Bcl-2/caspase pathway. The results indicated:

- Increased expression of cleaved caspase 3 and PARP proteins in treated cells.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide, and what methodological considerations are critical for yield optimization?

- Methodological Answer : The synthesis typically involves nucleophilic substitution on the triazine ring, followed by coupling with the triazole-carboxamide moiety. Key steps include:

- Step 1 : Functionalization of the triazine core (e.g., introducing morpholino and methoxy groups) under anhydrous conditions using polar aprotic solvents like DMF or DMSO at 60–80°C .

- Step 2 : Alkylation or coupling reactions with the triazole component, often requiring base catalysts (e.g., K₂CO₃) and controlled stoichiometry to minimize side products .

- Yield Optimization : Use Design of Experiments (DoE) to screen variables (solvent, temperature, catalyst loading). For example, a 2³ factorial design can identify interactions between parameters .

- Table 1 : Representative Reaction Parameters

| Step | Solvent | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | DMF | None | 70 | 65–75 |

| 2 | DMSO | K₂CO₃ | 80 | 50–60 |

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Stability studies should include:

- Hydrolysis Testing : Expose the compound to acidic (HCl) and basic (NaOH) conditions at 25°C and 40°C. Monitor degradation via HPLC or LC-MS at intervals (e.g., 0, 24, 48 hours) .

- Thermal Stability : Use thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to assess decomposition temperatures.

- Data Interpretation : Compare degradation kinetics (e.g., first-order rate constants) to identify pH-sensitive functional groups (e.g., triazine ring susceptibility to hydrolysis) .

Q. What analytical techniques are recommended for confirming the structural integrity of this compound?

- Methodological Answer : A multi-technique approach is essential:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions on the triazine and triazole rings .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight with <2 ppm error .

- Fourier-Transform Infrared Spectroscopy (FTIR) : Identify key functional groups (e.g., C=O stretch in carboxamide at ~1650 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling guide the optimization of reaction pathways for this compound?

- Methodological Answer :

- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states for nucleophilic substitution on the triazine ring, predicting regioselectivity .

- Reaction Path Screening : Tools like ICReDD’s workflow combine computational predictions (e.g., activation energies) with experimental validation to prioritize viable synthetic routes .

- Example : Simulate the energy profile for morpholino group incorporation to identify optimal leaving groups (e.g., Cl vs. Br) .

Q. What strategies resolve contradictory bioactivity data in enzyme inhibition assays involving this compound?

- Methodological Answer : Contradictions may arise from solubility or assay interference. Mitigation steps include:

- Solubility Enhancement : Use co-solvents (e.g., DMSO ≤1%) or formulate as a salt .

- Orthogonal Assays : Validate results using SPR (surface plasmon resonance) alongside enzymatic assays to rule out false positives .

- Dose-Response Curves : Ensure linearity across concentrations (e.g., 1 nM–10 µM) to confirm target specificity .

Q. How can Design of Experiments (DoE) improve the scalability of this compound’s synthesis?

- Methodological Answer :

- Critical Parameters : Screen temperature, solvent volume, and catalyst ratio using fractional factorial designs to reduce experiments by 50% .

- Response Surface Methodology (RSM) : Optimize for yield and purity simultaneously. For example, a Central Composite Design (CCD) can model non-linear interactions between temperature and stirring rate .

- Case Study : A 3-level DoE for Step 2 (coupling reaction) identified 75°C and 1.2 eq. K₂CO₃ as optimal, increasing yield from 55% to 72% .

Q. What reactor configurations are suitable for continuous-flow synthesis of this compound?

- Methodological Answer :

- Microreactors : Ideal for exothermic reactions (e.g., triazine alkylation) due to rapid heat dissipation .

- Packed-Bed Reactors : Immobilize catalysts (e.g., Pd/C) for heterogeneous reactions, reducing downstream purification .

- Process Analytics : Integrate inline PAT (Process Analytical Technology) like Raman spectroscopy to monitor reaction progress in real time .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity across cell-based vs. cell-free assays?

- Methodological Answer :

- Mechanistic Profiling : Perform target engagement studies (e.g., CETSA – Cellular Thermal Shift Assay) to confirm intracellular target binding .

- Membrane Permeability : Measure logP (octanol-water partition coefficient) to assess if poor permeability explains reduced cell-based activity .

- Metabolite Screening : Use LC-MS/MS to identify intracellular metabolites that may deactivate the compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.